Tert-butyl 7-bromoquinolin-3-ylcarbamate
Description
Tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS: 1447607-37-5) is a brominated quinoline derivative with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . Its structure features a quinoline core substituted with a bromine atom at the 7-position and a tert-butyl carbamate group at the 3-position (Fig. 1) . This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules due to its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine atom .
Properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-9-4-5-10(15)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWVEPHQDAKJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167579 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-37-5 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromoquinolin-3-ylcarbamate typically involves the reaction of 7-bromoquinoline-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 7-bromoquinolin-3-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 7-bromoquinolin-3-ylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, making it versatile for further chemical modifications.
- Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering the oxidation state of the quinoline ring.
- Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Medicinal Chemistry
The compound has potential applications in developing new pharmaceuticals. Quinoline derivatives are known for their antimicrobial and anticancer properties. Research indicates that this compound may exhibit similar biological activities, making it a candidate for further investigation in drug discovery .
Biological Research
In biological studies, this compound can be utilized to explore interactions between quinoline derivatives and biological macromolecules. It may act as a probe in biochemical assays to understand enzyme mechanisms or receptor interactions.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated that compounds with bromine substitutions exhibited enhanced activity against several bacterial strains compared to their unsubstituted counterparts.
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the effects of quinoline derivatives on cancer cell lines revealed that this compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to its interaction with specific cellular targets involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of tert-butyl 7-bromoquinolin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes. Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Tert-butyl (7-bromoisoquinolin-3-yl)carbamate
- CAS : 2089301-09-5
- Molecular Formula : C₁₄H₁₅BrN₂O₂ (identical to the target compound)
- Molecular Weight : 323.19 g/mol
- Key Differences: The isoquinoline core (nitrogen at position 2) versus quinoline (nitrogen at position 1) alters electronic properties and reactivity. The MDL number (MFCD30188704) and PubChem CID (121231773) differ, indicating distinct synthetic pathways and suppliers .
- Applications: Similar use in medicinal chemistry but may exhibit varied binding affinities in biological assays due to the isoquinoline scaffold .
Tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate
- CAS : 2940859-48-1
- Molecular Formula: Not explicitly stated, but likely C₁₂H₂₀N₂O₃ (based on structure)
- Key Differences: Replaces the quinoline ring with a 7-oxoazepane ring, introducing a saturated seven-membered heterocycle with a ketone group. The absence of bromine reduces halogen-mediated reactivity, making it more suitable for peptide synthesis or as a chiral building block .
Tert-butyl 3-aminobenzylcarbamate
- CAS : 147291-66-5
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- Key Differences: A benzylcarbamate derivative lacking both the quinoline core and bromine. The primary amine (-NH₂) group enhances reactivity in amide bond formation, contrasting with the bromine’s role in cross-coupling reactions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|---|
| Tert-butyl 7-bromoquinolin-3-ylcarbamate | 1447607-37-5 | C₁₄H₁₅BrN₂O₂ | 323.19 | Quinoline | Bromine, tert-butyl carbamate | Kinase inhibitor synthesis |
| Tert-butyl (7-bromoisoquinolin-3-yl)carbamate | 2089301-09-5 | C₁₄H₁₅BrN₂O₂ | 323.19 | Isoquinoline | Bromine, tert-butyl carbamate | Medicinal chemistry |
| Tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate | 2940859-48-1 | Likely C₁₂H₂₀N₂O₃ | ~240.30 | Azepane | Ketone, tert-butyl carbamate | Peptide synthesis |
| Tert-butyl 3-aminobenzylcarbamate | 147291-66-5 | C₁₂H₁₆N₂O₂ | 220.27 | Benzyl | Primary amine, carbamate | Amide/urea scaffold development |
Industrial and Research Relevance
- Availability: this compound is supplied by 18+ global vendors (e.g., Combi-Blocks, ChemScene), ensuring accessibility for industrial-scale applications .
- Versatility: Its bromine atom enables diverse functionalization, whereas analogs like tert-butyl 3-aminobenzylcarbamate prioritize amine-directed synthesis .
Biological Activity
Tert-butyl 7-bromoquinolin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings and case studies.
The synthesis of this compound typically involves the bromination of quinoline derivatives followed by the formation of a carbamate. A common method includes reacting 7-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine, usually in an organic solvent like dichloromethane at room temperature.
Biological Activity Overview
This compound has shown promise in several biological assays, particularly related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been tested against various mycobacterial species. For instance, certain substituted quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity Against Mycobacteria | IC50 (μmol/L) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | 7.5 |
| N-(2-phenylethyl)quinoline-2-carboxamide | M. kansasii | Not specified |
| This compound | Potentially active | TBD |
Anticancer Potential
Quinoline derivatives are also recognized for their anticancer properties. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors that play roles in cell proliferation and apoptosis. The presence of the bromine atom and carbamate group enhances the compound's reactivity, potentially leading to increased efficacy against cancer cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
- Receptor Binding : It can interact with cellular receptors, influencing signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Inhibition of Photosynthetic Electron Transport : A study involving substituted quinolines demonstrated their ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting a potential mechanism for antimicrobial activity against plant pathogens .
- Antimycobacterial Screening : A series of quinoline derivatives were screened for their effectiveness against M. tuberculosis, with some showing significantly lower toxicity towards human cells while maintaining high efficacy against bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
